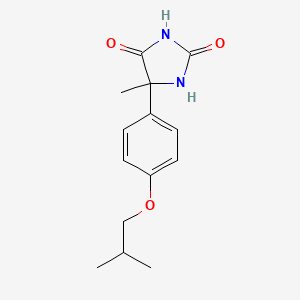
Hydantoin, 5-(p-isobutoxyphenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 5-(p-isobutoxyphenyl)-5-methyl- is a chemical compound with the molecular formula C14H18N2O3. It is a derivative of hydantoin, a heterocyclic organic compound that has been widely studied for its various applications in pharmaceuticals and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5-(p-isobutoxyphenyl)-5-methyl- typically involves the reaction of p-isobutoxybenzaldehyde with methylhydantoin under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of Hydantoin, 5-(p-isobutoxyphenyl)-5-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 5-(p-isobutoxyphenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Hydantoin, 5-(p-isobutoxyphenyl)-5-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an anticonvulsant or anti-inflammatory agent.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Hydantoin, 5-(p-isobutoxyphenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Hydantoin, 5-(p-isobutoxyphenyl)-5-methyl- can be compared with other similar compounds, such as:
5-Phenylhydantoin: Another hydantoin derivative with different substituents on the phenyl ring.
5-Methylhydantoin: A simpler derivative with only a methyl group attached.
5-(p-Butoxyphenyl)-5-methylhydantoin: Similar structure but with a butoxy group instead of an isobutoxy group.
The uniqueness of Hydantoin, 5-(p-isobutoxyphenyl)-5-methyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
68524-19-6 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
5-methyl-5-[4-(2-methylpropoxy)phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)8-19-11-6-4-10(5-7-11)14(3)12(17)15-13(18)16-14/h4-7,9H,8H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
SQBASRXDUFQZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















